Cadmium benzoate
CAS No.: 3026-22-0
Cat. No.: VC17216432
Molecular Formula: C14H10CdO4
Molecular Weight: 354.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3026-22-0 |
|---|---|
| Molecular Formula | C14H10CdO4 |
| Molecular Weight | 354.64 g/mol |
| IUPAC Name | cadmium(2+);dibenzoate |
| Standard InChI | InChI=1S/2C7H6O2.Cd/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2 |
| Standard InChI Key | JOGSGUQZPZCJCG-UHFFFAOYSA-L |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Cd+2] |
Introduction
Chemical Identity and Basic Properties
Cadmium benzoate complexes are typically synthesized through reactions between cadmium salts and benzoic acid derivatives. A prominent example is the cadmium benzoate p-tert-butylbenzoate complex (CAS: 68478-53-5), which features a cadmium center coordinated by both benzoate and p-tert-butylbenzoate ligands . Key properties include:
-
Physical State: Colorless to light yellow crystalline solid .
-
Solubility: Soluble in polar organic solvents such as ethanol and chloroform .
-
Thermal Stability: Decomposition temperatures exceed 200°C, making them suitable for high-temperature applications .
-
Molecular Structure: Cadmium adopts a distorted octahedral geometry, with benzoate ligands binding in bidentate (κ²-O₂CR) modes .
Synthesis and Structural Characterization
Synthetic Routes
Cadmium benzoate complexes are prepared via ligand exchange or direct crystallization methods:
-
Ligand Exchange: Reacting cadmium methyl precursors ([TmᵗBu]CdMe) with carboxylic acids (RCO₂H) yields [TmᵗBu]Cd(O₂CR) complexes. For example, [TmᵗBu]Cd(O₂CPh) forms via reaction with benzoic acid .
-
Solvent Crystallization: Mixing cadmium salts (e.g., Cd(NO₃)₂) with p-tert-butylbenzoate in ethanol/chloroform followed by slow evaporation produces crystalline complexes .
Structural Diversity
X-ray diffraction studies reveal structural variations influenced by counteranions and ligand coordination modes:
-
Bidentate Benzoate Binding: In [TmᵗBu]Cd(O₂CPh), the benzoate ligand binds via two oxygen atoms (Cd–O: 2.32–2.45 Å) .
-
Thiocarboxylate Analogues: Substituting oxygen with sulfur (e.g., [TmᵗBu]Cd(SC(O)Ph)) results in monodentate sulfur coordination (Cd–S: 2.48 Å) .
-
Counteranion Effects: Sulfate (SO₄²⁻) or nitrate (NO₃⁻) anions induce 3D networks, as seen in [Cd₂(L)₂(μ₃-SO₄)(H₂O)₂]·5H₂O .
Table 1: Structural Parameters of Selected Cadmium Benzoate Complexes
Physicochemical Properties
Thermal and Light Stability
Cadmium benzoate complexes exhibit exceptional stability:
-
Thermogravimetric Analysis (TGA): Decomposition onset at ~220°C, with residual cadmium oxide above 400°C .
-
Photoresistance: The π→π* transitions in aromatic ligands confer UV stability, enabling use in photopolymers .
Reactivity and Dynamic Behavior
NMR studies highlight rapid ligand exchange kinetics:
-
Carboxylate Exchange: [TmᵗBu]Cd(O₂CR) complexes undergo associative exchange with RCO₂H, even at –40°C .
-
Mechanism: Exchange rates (k ≈ 10³ M⁻¹s⁻¹) depend on carboxylic acid concentration, favoring a bimolecular pathway .
Functional Applications
Industrial Stabilizers
-
Coatings and Plastics: Acts as a light/thermal stabilizer in polyvinyl chloride (PVC) and epoxy resins, reducing degradation during processing .
-
Rubber Additives: Enhances oxidative resistance in automotive tires .
Advanced Materials
-
Coordination Polymers: 3D networks (e.g., [Cd₂(L)₂(μ₃-SO₄)]) serve as precursors for cadmium sulfide (CdS) nanomaterials .
-
Enzyme Mimetics: Sulfur-rich coordination environments mimic zinc metalloenzymes, aiding mechanistic studies .
Emerging Uses
-
Drug Delivery: Biocompatible complexes explored for controlled release of benzoic acid derivatives .
Recent Research Directions
Structural Engineering
-
Anion-Directed Assembly: Counteranions (SO₄²⁻, NO₃⁻) tune topology, enabling tailored porosity in metal-organic frameworks (MOFs) .
-
Chiral Induction: Helical [Cd(L)₂]·H₂O complexes exhibit circularly polarized luminescence for optoelectronic applications .
Mechanistic Insights
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume